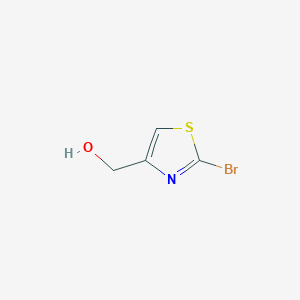

(2-Bromothiazol-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPHIGOLOLSXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376812 | |

| Record name | (2-Bromo-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-86-7 | |

| Record name | (2-Bromo-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-1,3-thiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2-Bromothiazol-4-yl)methanol

This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Bromothiazol-4-yl)methanol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical Properties

This compound is a light yellow liquid at room temperature.[1] Its primary role is as a versatile building block in the synthesis of more complex, biologically active molecules, particularly in the development of anti-inflammatory and antimicrobial agents.[1]

Table 1: Summary of Quantitative Physical Data for this compound

| Physical Property | Value | Source |

| Molecular Formula | C₄H₄BrNOS | [1][2] |

| Molecular Weight | 194.05 g/mol | [1][2] |

| Appearance | Light yellow liquid | [1] |

| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 56 °C at 10 Torr | [2] |

| pKa | 12.82 ± 0.10 (Predicted) | |

| Purity | ≥ 95% (NMR) | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard methodologies for these measurements can be described.

2.1. Determination of Melting Point (Freezing Point)

Given that this compound is a liquid at ambient temperature, its melting point is technically a freezing point. A standard laboratory procedure for its determination would be as follows:

-

Sample Preparation: A pure sample of this compound is placed in a small, thin-walled glass tube.

-

Apparatus Setup: The sample tube is placed in a cooling bath (e.g., a dry ice/acetone slush or a cryocooler). A calibrated thermometer or thermocouple is immersed in the sample, ensuring it does not touch the sides of the tube.

-

Cooling and Observation: The sample is cooled slowly with constant, gentle stirring. The temperature is recorded at regular intervals.

-

Data Analysis: A cooling curve (temperature vs. time) is plotted. The freezing point is identified as the plateau in the curve where the temperature remains constant as the liquid solidifies.

2.2. Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized starting from 2-aminothiazole-4-carboxylic acid, based on established organometallic and reduction reactions. The following multi-step protocol outlines a general approach.

-

Diazotization and Bromination (Sandmeyer-type Reaction):

-

Dissolve 2-aminothiazole-4-carboxylic acid in an aqueous solution of a strong acid, such as hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the resulting 2-bromothiazole-4-carboxylic acid with an organic solvent, wash, dry, and concentrate to yield the crude product.

-

-

Esterification:

-

Reflux the crude 2-bromothiazole-4-carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.

-

Neutralize the reaction mixture and extract the methyl 2-bromothiazole-4-carboxylate with an organic solvent.

-

Purify the ester by column chromatography.

-

-

Reduction to the Alcohol:

-

Dissolve the purified methyl 2-bromothiazole-4-carboxylate in a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), in portions.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow, sequential addition of water and an aqueous base solution.

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Dry the organic extracts, concentrate under reduced pressure, and purify the resulting this compound by column chromatography or distillation.

-

Mandatory Visualizations

3.1. Proposed Synthesis Workflow for this compound

The following diagram illustrates the logical flow of the proposed multi-step synthesis.

Caption: A plausible multi-step synthesis of this compound.

References

(2-Bromothiazol-4-yl)methanol (CAS: 5198-86-7): A Technical Guide for Researchers and Drug Development Professionals

Introduction

(2-Bromothiazol-4-yl)methanol is a versatile heterocyclic building block that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique chemical architecture, featuring a brominated thiazole ring with a hydroxymethyl substituent, makes it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a light yellow liquid under standard conditions. A comprehensive summary of its chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5198-86-7 | [1][2] |

| Molecular Formula | C4H4BrNOS | [1][3] |

| Molecular Weight | 194.05 g/mol | [1][3] |

| Appearance | Light yellow liquid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Boiling Point | 56 °C (at 10 Torr) | [3] |

| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Conditions | 0-8 °C | [1] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the thiazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the methylene carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole ring), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of ethyl 2-bromothiazole-4-carboxylate.[4]

Experimental Protocol: Reduction of Ethyl 2-bromothiazole-4-carboxylate[4]

Materials:

-

Ethyl 2-bromothiazole-4-carboxylate

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Lithium chloride (LiCl)

-

Water

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 2-bromothiazole-4-carboxylate (1 equivalent) in dry tetrahydrofuran.

-

To this solution, add sodium borohydride (3 equivalents), lithium chloride (3 equivalents), and water.

-

Stir the resulting two-phase mixture vigorously at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with ethyl acetate and separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow semi-solid.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.[1] The thiazole scaffold is a well-established pharmacophore present in numerous approved drugs.

Role as a Precursor to Anti-inflammatory Agents

Derivatives of 2-aminothiazole have been extensively investigated for their anti-inflammatory activity. These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response.

Downstream Synthesis Example: Synthesis of a Hypothetical Anti-inflammatory Thiazole Derivative

The following is a generalized experimental protocol for the synthesis of a hypothetical anti-inflammatory agent starting from this compound. This illustrates a potential synthetic utility of the core compound.

Step 1: Conversion of the alcohol to an amine. This can be achieved through a variety of methods, such as conversion to a mesylate followed by displacement with an amine.

Step 2: Coupling with a biologically active moiety. The resulting amine can then be coupled with a carboxylic acid or other electrophilic partner to introduce functionalities known to interact with biological targets.

Involvement in Signaling Pathways

While direct studies on the signaling pathways affected by this compound itself are limited, its derivatives, particularly 2-aminothiazoles, are known to modulate inflammatory pathways. One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many 2-aminothiazole-based compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of novel pharmaceutical and agrochemical compounds. Its utility as a precursor for potent anti-inflammatory and antimicrobial agents underscores its importance in modern drug discovery. Further exploration of the diverse chemical transformations possible with this building block is likely to yield new classes of bioactive molecules with significant therapeutic potential. Researchers and drug development professionals will find this compound to be a key component in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of (2-Bromothiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(2-Bromothiazol-4-yl)methanol is a versatile heterocyclic building block crucial in the development of novel therapeutic agents and agrochemicals.[1] Its utility as a precursor for a variety of biologically active thiazole derivatives makes a comprehensive understanding of its synthesis essential for researchers in medicinal chemistry and related fields.[1] This technical guide provides a detailed overview of the primary synthetic pathways, experimental protocols, and relevant chemical data for the preparation of this important intermediate.

Synthetic Pathways Overview

The synthesis of this compound can be primarily achieved through two main routes, starting from either a pre-brominated thiazole carboxylic acid derivative or from an aminothiazole precursor.

Route 1: Reduction of 2-Bromothiazole-4-Carboxylic Acid or its Ester

This is a straightforward and widely utilized method. The synthesis begins with 2-bromothiazole-4-carboxylic acid or its corresponding ethyl ester, which is then reduced to the primary alcohol. The choice of reducing agent is critical and depends on the starting material (acid vs. ester).

Route 2: Synthesis from 2-Aminothiazole Precursors

This route involves a multi-step process starting from the more readily available 2-aminothiazole-4-carboxylate. The key steps include a Sandmeyer-type diazotization reaction to replace the amino group with a bromine atom, followed by the reduction of the ester functionality to the alcohol.

Experimental Protocols

Route 1: Reduction of Ethyl 2-Bromothiazole-4-carboxylate

This protocol details the reduction of the ethyl ester intermediate to the final product.

Step 1: Synthesis of Ethyl 2-Bromothiazole-4-carboxylate

The precursor, ethyl 2-bromothiazole-4-carboxylate, is synthesized from ethyl 2-aminothiazole-4-carboxylate via a diazotization reaction.

-

Materials: Ethyl 2-aminothiazole-4-carboxylate, hydrobromic acid (48%), sodium nitrite, water, diethyl ether.

-

Procedure:

-

A solution of ethyl 2-aminothiazole-4-carboxylate in aqueous hydrobromic acid is prepared and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 1-2 hours.

-

The mixture is then extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield ethyl 2-bromothiazole-4-carboxylate.

-

Step 2: Reduction of Ethyl 2-Bromothiazole-4-carboxylate to this compound

-

Materials: Ethyl 2-bromothiazole-4-carboxylate, lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄), anhydrous tetrahydrofuran (THF) or ethanol, diethyl ether, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

-

Procedure using LiAlH₄:

-

A solution of ethyl 2-bromothiazole-4-carboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water.

-

The resulting solid is filtered off, and the filtrate is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford this compound.

-

-

Procedure using NaBH₄ (in the presence of a catalyst or in a protic solvent):

-

To a solution of ethyl 2-bromothiazole-4-carboxylate in a suitable solvent like ethanol, sodium borohydride is added portion-wise at room temperature.

-

The reaction mixture is stirred for 4-6 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.

-

Route 2: Direct Reduction of 2-Bromothiazole-4-carboxylic acid

This protocol outlines the reduction of the carboxylic acid to the alcohol.

-

Materials: 2-Bromothiazole-4-carboxylic acid, borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminium hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), diethyl ether, dilute sulfuric acid, anhydrous magnesium sulfate.

-

Procedure using BH₃·THF:

-

To a solution of 2-bromothiazole-4-carboxylic acid in anhydrous THF under an inert atmosphere, a solution of BH₃·THF is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for 12-16 hours.

-

The reaction is quenched by the slow addition of methanol, followed by water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

-

-

Procedure using LiAlH₄:

-

A solution of 2-bromothiazole-4-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.[2]

-

The mixture is stirred at room temperature for several hours.[2]

-

The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water.

-

The resulting precipitate is filtered off, and the filtrate is concentrated. The residue is then extracted with an appropriate solvent like ethyl acetate.

-

The organic extracts are dried and evaporated to yield the desired alcohol.[2]

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5198-86-7 | [1] |

| Molecular Formula | C₄H₄BrNOS | [1][3] |

| Molecular Weight | 194.05 g/mol | [1][3] |

| Appearance | Light yellow liquid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Key Intermediates in the Synthesis of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2-Bromothiazole-4-carboxylic acid | 5198-88-9 | C₄H₂BrNO₂S | 208.03 g/mol |

| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | C₆H₆BrNO₂S | 236.09 g/mol |

Visualizations

Caption: Synthetic routes to this compound.

Caption: Workflow for the reduction of the ethyl ester.

References

Commercial Suppliers and Technical Guide for (2-Bromothiazol-4-yl)methanol

For researchers and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. This technical guide provides an in-depth overview of commercial suppliers for (2-Bromothiazol-4-yl)methanol (CAS No: 5198-86-7), alongside relevant technical data, potential synthetic routes, and its role in established biological pathways.

Commercial Supplier Data

This compound is available from a range of commercial suppliers. The following table summarizes the available quantitative data on purity, quantity, and pricing to facilitate easy comparison.

| Supplier | Purity | Available Quantities | Price (USD) |

| Chem-Impex | ≥ 95% (NMR)[1] | 250 mg | $89.13[1] |

| 1 g | $181.07[1] | ||

| 5 g | $600.60[1] | ||

| 25 g | Request Quote[1] | ||

| Fluorochem | 95.0% | - | - |

| Infinity Scientific | 96% min | - | - |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C4H4BrNOS[1] |

| Molecular Weight | 194.05 g/mol [1] |

| Appearance | Light yellow liquid[1] |

| Storage Conditions | 0-8 °C[1] |

Experimental Protocols

Hypothetical Synthesis of this compound via Hantzsch Thiazole Synthesis:

This proposed method involves the reaction of a suitable α-haloketone with a thioamide.

Materials:

-

1,3-Dibromo-2-propanone

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in ethanol.

-

Addition of α-haloketone: To the stirred solution, add 1,3-dibromo-2-propanone (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Disclaimer: This is a hypothetical protocol and requires optimization and validation in a laboratory setting.

Role in Signaling Pathways and Drug Discovery

Direct signaling pathways involving this compound have not been elucidated. However, the thiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[7][8][9] Thiazole derivatives are known to act as inhibitors of various protein kinases and enzymes involved in inflammatory pathways.[7][10][11]

Thiazole Derivatives in Kinase Inhibition

Thiazole-containing compounds have been identified as potent inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8][9]

Caption: Drug discovery workflow for thiazole-based kinase inhibitors.

Thiazole Derivatives in Anti-inflammatory Pathways

Many thiazole derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11]

Caption: Inhibition of inflammatory pathways by thiazole derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(2-Bromothiazol-4-yl)methanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for (2-Bromothiazol-4-yl)methanol. A comprehensive Safety Data Sheet (SDS) with complete quantitative toxicological and flammability data is not publicly available at the time of this writing. The information herein is compiled from supplier data for this compound and Safety Data Sheets for structurally similar compounds. This guide should be used as a supplement to, and not a replacement for, a thorough risk assessment and adherence to all applicable laboratory safety protocols and regulations.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its fundamental properties is the first step in ensuring its safe handling.

| Property | Value | Reference |

| CAS Number | 5198-86-7 | [1] |

| Molecular Formula | C₄H₄BrNOS | [1] |

| Molecular Weight | 194.05 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Boiling Point | 56 °C at 10 Torr | [2] |

| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Store at 0-8 °C | [1] |

Hazard Identification and Classification

Potential GHS Hazard Classification (extrapolated):

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[3][4]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[3][4]

Signal Word: Warning[4]

GHS Pictogram (extrapolated):

-

Exclamation Mark (GHS07)[4]

Hazard Statements (H-Statements) (extrapolated):

Precautionary Statements (P-Statements) (extrapolated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P405: Store locked up.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the lack of specific experimental data for this compound, the following protocols are based on general best practices for handling potentially hazardous laboratory chemicals.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

Caption: Personal Protective Equipment (PPE) selection workflow.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Remove the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, give artificial respiration. 4. Seek immediate medical attention.[3] |

| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected area with plenty of soap and water for at least 15 minutes. 3. If skin irritation persists, seek medical attention.[3] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[3] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[3] |

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

References

Solubility Profile of (2-Bromothiazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Bromothiazol-4-yl)methanol, a key building block in the synthesis of various biologically active molecules. Understanding the solubility of this compound in common laboratory solvents is critical for its effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Core Executive Summary

Solubility of this compound

Precise, quantitative solubility data for this compound has not been identified in published literature. However, based on the solubility of structurally related compounds, a qualitative assessment can be made. For instance, a similar compound, (2-bromo-4-methylthiazol-5-yl)methanol, exhibits moderate solubility in organic solvents like methanol and ethyl acetate, with limited solubility in water[1]. This suggests that this compound is likely to be more soluble in polar organic solvents and less soluble in nonpolar and aqueous media.

The following table summarizes the anticipated qualitative solubility of this compound in a range of common laboratory solvents. It is imperative for researchers to experimentally verify these qualitative assessments for their specific applications.

| Solvent Category | Common Lab Solvents | Expected Qualitative Solubility |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Limited to Moderate |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High |

| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate |

| Nonpolar | Toluene, Hexane | Low to Insoluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended. The choice of method will depend on the required accuracy, the amount of available material, and the available analytical instrumentation.

Equilibrium Shake-Flask Method

This is the gold standard for determining thermodynamic solubility[2].

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath with a shaker is ideal.

-

Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry if the compound has a distinct chromophore.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or g/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed.

a. Miniaturized Shake-Flask with HPLC/UPLC Analysis:

This method adapts the shake-flask principle to a smaller scale, often in 96-well plates.

Methodology:

-

Dispensing: Dispense a known amount of solid this compound into each well of a microtiter plate.

-

Solvent Addition: Add a precise volume of each test solvent to the wells.

-

Sealing and Shaking: Seal the plate and shake at a controlled temperature for a set period (e.g., 2-24 hours).

-

Filtration/Centrifugation: Separate the undissolved solid using a filter plate or by centrifuging the plate.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration using rapid HPLC or UPLC methods.

b. Nephelometry:

This technique measures the light scattered by suspended particles to determine the point of precipitation.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO).

-

Titration: Gradually add the stock solution to the aqueous or organic solvent of interest while monitoring the solution's turbidity with a nephelometer.

-

Precipitation Point: The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Signaling Pathways

There is no direct information available in the searched literature linking this compound to specific signaling pathways. Its primary role described is that of a synthetic intermediate[3]. The biological activity and potential interactions with signaling pathways would be characteristic of the final molecules synthesized from this precursor.

Conclusion

While quantitative solubility data for this compound is not publicly available, this guide provides a framework for researchers to understand and experimentally determine its solubility profile. The provided qualitative estimates and detailed experimental protocols will aid in the efficient design of synthetic routes, purification strategies, and formulation development for novel compounds derived from this important building block. It is strongly recommended that researchers perform their own solubility assessments to obtain precise data relevant to their specific experimental conditions and applications.

References

A Technical Review of (2-Bromothiazol-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

(2-Bromothiazol-4-yl)methanol , a key heterocyclic building block, has garnered significant attention in the fields of medicinal chemistry and drug development. Its versatile scaffold allows for the synthesis of a diverse range of derivatives with promising biological activities. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of novel anti-inflammatory and antimicrobial agents.

Physicochemical Properties

This compound (CAS No: 5198-86-7) is a light yellow liquid with a molecular formula of C₄H₄BrNOS and a molecular weight of 194.05 g/mol .[1] It is typically supplied with a purity of ≥ 95% as determined by NMR.[1]

| Property | Value | Reference |

| CAS Number | 5198-86-7 | [1] |

| Molecular Formula | C₄H₄BrNOS | [1] |

| Molecular Weight | 194.05 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

Synthesis of this compound

Experimental Protocol: Reduction of Ethyl 2-bromothiazole-4-carboxylate

Materials:

-

Ethyl 2-bromothiazole-4-carboxylate

-

Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry workup reagents (e.g., sodium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon), a reducing agent such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) (1.0-1.5 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data

Specific ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature. However, the expected chemical shifts can be predicted based on the analysis of related thiazole derivatives.

Expected ¹H NMR (CDCl₃):

-

A singlet for the thiazole proton (H-5) is expected to appear in the aromatic region.

-

A doublet for the methylene protons (-CH₂OH) and a triplet for the hydroxyl proton (-OH) are anticipated, with their chemical shifts influenced by the solvent and concentration.

Expected ¹³C NMR (CDCl₃):

-

Three signals are expected for the thiazole ring carbons.

-

One signal is expected for the methylene carbon (-CH₂OH).

Chemical Reactivity and Synthetic Applications

This compound is a valuable intermediate for the synthesis of a variety of substituted thiazole derivatives. The bromine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, while the hydroxymethyl group at the 4-position can be oxidized or further functionalized.

Oxidation to 2-Bromothiazole-4-carbaldehyde

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2-bromothiazole-4-carbaldehyde, which is a key precursor for the synthesis of more complex molecules.

Materials:

-

This compound

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or manganese dioxide)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, the chosen oxidizing agent (1.1-1.5 eq) is added.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of celite or silica gel to remove the oxidant byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude aldehyde is purified by column chromatography.

Suzuki Cross-Coupling Reactions

The bromine atom at the 2-position of the thiazole ring allows for the introduction of various aryl or heteroaryl groups via palladium-catalyzed Suzuki cross-coupling reactions. This is a powerful method for generating libraries of diverse compounds for biological screening.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., dioxane/water, toluene/ethanol/water)

-

Standard Schlenk techniques and inert atmosphere setup

Procedure:

-

A mixture of this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq) is placed in a Schlenk flask.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

-

Degassed solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C).

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.

-

The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Biological Activities and Applications

Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as a crucial starting material for the synthesis of compounds with these therapeutic potentials.

Anti-inflammatory Activity

While specific quantitative anti-inflammatory data for this compound is not available in the reviewed literature, numerous studies have demonstrated the potent anti-inflammatory effects of its derivatives. These compounds often act as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[2][3][4][5]

Structure-Activity Relationship (SAR) for Anti-inflammatory Thiazole Derivatives:

| Compound/Derivative | Target(s) | IC₅₀/Activity | Reference |

| 5,6-diarylimidazo[2.1-b]thiazole derivative | COX-2 | Potent and selective inhibitor | [2] |

| 4-substituted thiazole analogues of indomethacin | COX-2 | IC₅₀ = 0.3 - 7 nM | [2] |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | IC₅₀ = 127 nM | [2] |

| Thiazole derivative 6l | COX-1, COX-2, 5-LOX | IC₅₀ = 5.55 µM (COX-1), 0.09 µM (COX-2), 0.38 µM (5-LOX) | [4] |

| Thiazole carboxamide derivative 2b | COX-1, COX-2 | IC₅₀ = 0.239 µM (COX-1), 0.191 µM (COX-2) | [1] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | NO, IL-6, TNF-α | IC₅₀ = 10.992 µM (NO), 2.294 µM (IL-6), 12.901 µM (TNF-α) | [6] |

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for the parent compound are not reported, various substituted thiazoles have shown significant activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) for Antimicrobial Thiazole Derivatives:

| Compound/Derivative | Organism(s) | MIC/Activity | Reference |

| Benzothiazole based thiazolidinone 16 | MRSA | MIC = 0.10 mg/mL, MBC = 0.12 mg/mL | [7] |

| Benzothiazole based thiazolidinone 18 | MRSA | MIC = 0.20 mg/mL, MBC = 0.25 mg/mL | [7] |

| 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles | Various bacteria | Moderate to good activity | [8] |

Signaling Pathways

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Two of the most well-studied pathways are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the nuclear factor-kappa B (NF-κB) signaling cascade.

COX and LOX Inhibition Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation [mdpi.com]

- 8. researchgate.net [researchgate.net]

Synthese von (2-Bromthiazol-4-yl)methanol: Ein technischer Leitfaden zu den Schlüsselintermediaten

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die wichtigsten Synthesewege für (2-Bromthiazol-4-yl)methanol, eine wichtige Bausteinverbindung in der pharmazeutischen und agrochemischen Forschung. Der Schwerpunkt liegt auf den zentralen Zwischenprodukten, den detaillierten experimentellen Protokollen und den quantitativen Daten, die für die erfolgreiche Synthese entscheidend sind.

Einleitung

(2-Bromthiazol-4-yl)methanol ist ein heterocyclisches Molekül, das als vielseitiges Intermediat bei der Synthese einer Vielzahl von biologisch aktiven Verbindungen dient. Seine Derivate haben vielversprechende Anwendungen als entzündungshemmende und antimikrobielle Mittel gezeigt. Das Verständnis der Synthesewege und der beteiligten Schlüsselintermediate ist für die effiziente Herstellung und weitere Derivatisierung dieser Verbindung von entscheidender Bedeutung. In diesem Leitfaden werden zwei primäre Syntheserouten vorgestellt und analysiert.

Syntheseweg 1: Ausgehend von Ethylbrompyruvat und Thioharnstoff

Dieser klassische und weit verbreitete Weg umfasst drei Hauptschritte, die zur Bildung von (2-Bromthiazol-4-yl)methanol führen. Die Schlüsselintermediate auf diesem Weg sind Ethyl-2-aminothiazol-4-carboxylat und Ethyl-2-bromthiazol-4-carboxylat.

Synthese-Workflow

Abbildung 1: Workflow für die Synthese von (2-Bromthiazol-4-yl)methanol über die Intermediate Ethyl-2-aminothiazol-4-carboxylat und Ethyl-2-bromthiazol-4-carboxylat.

Quantitative Datenübersicht

| Schritt | Reaktanten | Produkt | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |

| 1 | Ethylbrompyruvat, Thioharnstoff | Ethyl-2-aminothiazol-4-carboxylat | Ethanol | 70 | 1 | ~99 |

| 2 | Ethyl-2-aminothiazol-4-carboxylat, Natriumnitrit, Bromwasserstoffsäure | Ethyl-2-bromthiazol-4-carboxylat | Dimethylsulfoxid | 0 - 60 | 0.5 | 32 |

| 3 | Ethyl-2-bromthiazol-4-carboxylat, Natriumborhydrid | (2-Bromthiazol-4-yl)methanol | Methanol/THF | 0 - RT | 2 | >90 (geschätzt) |

Detaillierte experimentelle Protokolle

Schritt 1: Synthese von Ethyl-2-aminothiazol-4-carboxylat (Intermediat 1)

-

In einem Rundkolben wird eine Mischung aus Thioharnstoff (1,2 mmol) und Ethyl-3-brompyruvat (1 mmol) in Ethanol (2 ml) gegeben.

-

Die Reaktionsmischung wird unter Rühren 1 Stunde lang auf 70 °C erhitzt.

-

Nach Abschluss der Reaktion (überwacht durch Dünnschichtchromatographie) wird die Mischung auf Raumtemperatur abgekühlt.

-

Die Reaktionsmischung wird anschließend in Eiswasser gegossen.

-

Der ausgefallene Niederschlag wird durch Filtration gesammelt und getrocknet, um das Zielprodukt Ethyl-2-aminothiazol-4-carboxylat zu erhalten.[1]

Schritt 2: Synthese von Ethyl-2-bromthiazol-4-carboxylat (Intermediat 2)

-

In einem Rundkolben wird Dimethylsulfoxid (DMSO) auf 60 °C erhitzt.

-

Natriumnitrit (7,1 g, 102,3 mmol) und das im vorherigen Schritt erhaltene Ethyl-2-aminothiazol-4-carboxylat (4,4 g, 25,6 mmol) werden zugegeben.

-

Es wird gerührt, bis sich alles vollständig aufgelöst hat.

-

Der Rundkolben wird in ein Eisbad gestellt und eine Lösung aus 40%iger Bromwasserstoffsäure (20,7 g, 102,3 mmol) in DMSO wird langsam zugetropft.

-

Die Reaktion wird 0,5 Stunden im Eisbad gerührt und mittels Dünnschichtchromatographie überwacht.

-

Nach der Reaktion wird Ethylacetat zugegeben und die organische Phase nacheinander mit destilliertem Wasser und gesättigter Kochsalzlösung gewaschen.

-

Die organische Schicht wird getrocknet, filtriert und das Filtrat unter reduziertem Druck eingedampft, um rohes Ethyl-2-bromthiazol-4-carboxylat zu erhalten.

-

Die Reinigung erfolgt durch Säulenchromatographie (Ethylacetat:Petrolether = 1:1) und anschließende Umkristallisation aus Petrolether.[2]

Schritt 3: Synthese von (2-Bromthiazol-4-yl)methanol

-

Ethyl-2-bromthiazol-4-carboxylat (1 Äquiv.) wird in einer Mischung aus Tetrahydrofuran (THF) und Methanol (MeOH) gelöst.

-

Die Lösung wird auf 0 °C abgekühlt.

-

Natriumborhydrid (NaBH₄) (1,5 Äquiv.) wird portionsweise zugegeben.

-

Die Reaktionsmischung wird bei Raumtemperatur für 2 Stunden gerührt.

-

Nach Abschluss der Reaktion wird diese mit Wasser gequencht und das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

-

Die vereinigten organischen Phasen werden getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt, um (2-Bromthiazol-4-yl)methanol zu erhalten.

Alternativer Syntheseweg 2: Ausgehend von 2-Bromthiazol

Ein alternativer Ansatz beginnt mit dem kommerziell erhältlichen 2-Bromthiazol. Dieser Weg beinhaltet eine Formylierung, gefolgt von einer Reduktion des resultierenden Aldehyds.

Synthese-Workflow

Abbildung 2: Alternativer Workflow für die Synthese von (2-Bromthiazol-4-yl)methanol über das Intermediat 2-Bromthiazol-4-carbaldehyd.

Quantitative Datenübersicht

| Schritt | Reaktanten | Produkt | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |

| 1 | 2-Bromthiazol, DMF, POCl₃ | 2-Bromthiazol-4-carbaldehyd | DMF | 0 - RT | 6.5 | ~77 |

| 2 | 2-Bromthiazol-4-carbaldehyd, NaBH₄ | (2-Bromthiazol-4-yl)methanol | Methanol | 0 - RT | 1-3 | >90 (geschätzt) |

Detaillierte experimentelle Protokolle

Schritt 1: Synthese von 2-Bromthiazol-4-carbaldehyd (Intermediat 3) durch Vilsmeier-Haack-Reaktion

-

Zu einer Lösung des Substrats (2-Bromthiazol, 1,0 Äquiv.) in Dimethylformamid (DMF) wird bei 0 °C (Chlormethylen)dimethyliminiumchlorid (Vilsmeier-Reagenz, 1,5 Äquiv.) zugegeben. Das Vilsmeier-Reagenz kann in situ aus DMF und Phosphoroxychlorid (POCl₃) hergestellt werden.[3][4][5]

-

Nach 6,5-stündigem Rühren bei Raumtemperatur wird bei 0 °C eine Lösung von Natriumacetat (NaOAc, 5,6 Äquiv.) in Wasser zugegeben und 10 Minuten bei 0 °C gerührt.[3]

-

Die Reaktionsmischung wird mit Wasser verdünnt und mit Diethylether extrahiert.

-

Die organische Schicht wird mit Kochsalzlösung gewaschen und über Natriumsulfat getrocknet.

-

Nach der Filtration wird das Filtrat unter reduziertem Druck eingeengt.

-

Der Rückstand wird durch Kieselgel-Säulenchromatographie gereinigt, um den Aldehyd zu erhalten.[3]

Schritt 2: Synthese von (2-Bromthiazol-4-yl)methanol

-

Zu einer Mischung von 2-Bromthiazol-4-carbaldehyd (1 Äquiv.) in Methanol (MeOH) wird Natriumborhydrid (NaBH₄) (1,5 Äquiv.) zugegeben.

-

Die Reaktionsmischung wird 1 Stunde bei Raumtemperatur gerührt.

-

Nach Abschluss der Reaktion wird diese mit Wasser gequencht und das Produkt mit einem organischen Lösungsmittel extrahiert.

-

Die vereinigten organischen Phasen werden getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt, um (2-Bromthiazol-4-yl)methanol zu erhalten.[6][7]

Biologische Relevanz: Thiazolderivate als p38-MAP-Kinase-Inhibitoren

(2-Bromthiazol-4-yl)methanol dient als wichtiger Baustein für die Synthese von p38-Mitogen-aktivierten-Proteinkinase-(MAPK)-Inhibitoren. Der p38-MAPK-Signalweg spielt eine entscheidende Rolle bei Entzündungsreaktionen und ist ein vielversprechendes Ziel für die Entwicklung von Therapeutika gegen verschiedene immunologische Erkrankungen.[8][9][10] Die Hemmung von p38 MAPK kann die Produktion von pro-inflammatorischen Zytokinen wie TNF-α und IL-1β blockieren.[9]

Abbildung 3: Vereinfachter p38-MAP-Kinase-Signalweg und der Angriffspunkt für Thiazol-basierte Inhibitoren.

Fazit

Die Synthese von (2-Bromthiazol-4-yl)methanol kann effizient über zwei Hauptwege erreicht werden, die jeweils unterschiedliche Schlüsselintermediate involvieren. Die Wahl des Syntheseweges kann von der Verfügbarkeit der Ausgangsmaterialien, den gewünschten Ausbeuten und den betrieblichen Gegebenheiten abhängen. Das Verständnis dieser Synthesewege ist von grundlegender Bedeutung für die Weiterentwicklung von Thiazol-basierten Verbindungen, insbesondere im Hinblick auf ihre vielversprechende Rolle als Inhibitoren des p38-MAPK-Signalwegs und ihr Potenzial in der modernen Arzneimittelentwicklung.

References

- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of (2-Bromothiazol-4-yl)methanol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromothiazol-4-yl)methanol is a versatile heterocyclic building block that has garnered significant interest in the field of drug discovery. Its unique chemical structure, featuring a reactive bromine atom on the thiazole ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This compound serves as a crucial intermediate in the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. The thiazole moiety is a common feature in many approved drugs, and its presence in this building block, combined with the synthetically adaptable bromosubstituent, makes this compound a valuable tool for medicinal chemists.

The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of substituted thiazole derivatives. The bromine atom at the 2-position is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl substituents. This enables the systematic exploration of the chemical space around the thiazole core to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Derivatives of this compound have shown promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer and inflammatory disorders.[1]

Key Applications in Drug Discovery

Derivatives of this compound have been investigated for a variety of therapeutic applications, including:

-

Kinase Inhibition: The thiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. By modifying the substituents on the thiazole ring, researchers can target the ATP-binding site of specific kinases, leading to the inhibition of their enzymatic activity. A notable target is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in inflammatory responses.[1]

-

Anti-inflammatory Agents: Through the inhibition of key inflammatory mediators like p38 MAPK, derivatives of this compound can exert potent anti-inflammatory effects.

-

Antimicrobial Agents: The thiazole ring is present in a number of antimicrobial compounds. Synthetic derivatives of this compound have been explored for their potential antibacterial and antifungal activities.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of thiazole-based inhibitors targeting various protein kinases. While not all are direct derivatives of this compound, they represent the types of compounds that can be synthesized using this building block and highlight the potential for achieving high potency.

| Compound ID | Target Kinase | R Group (at 2-position of thiazole) | IC50 (µM) | Reference |

| 1 | p38α MAPK | Phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold | 0.1 - 2 | [2] |

| 2 | p38α MAPK | Benzothiazole derivative | 0.036 | [1] |

| 3 | MCF7 (Breast Cancer Cell Line) | Benzothiazole derivative | 3.49 ± 0.32 | [1] |

| 4 | MDA-MB-231 (Breast Cancer Cell Line) | Benzothiazole derivative | 3.80 ± 0.28 | [1] |

| 5 | Aurora A Kinase | 4-morpholinophenylamino | 0.008 | [3] |

| 6 | Aurora B Kinase | 4-morpholinophenylamino | 0.0092 | [3] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 2-position of the thiazole ring.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 3:1)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylthiazol-4-yl)methanol.

Protocol 2: Oxidation of the Alcohol to the Aldehyde

This protocol describes the oxidation of the hydroxymethyl group to an aldehyde, a versatile functional group for further derivatization.

Materials:

-

(2-Arylthiazol-4-yl)methanol

-

Oxidizing agent (e.g., Dess-Martin periodinane, 1.5 equivalents)

-

Solvent (e.g., Dichloromethane)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve (2-Arylthiazol-4-yl)methanol in the solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the oxidizing agent portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude aldehyde can often be used in the next step without further purification.

Visualizations

Caption: A generalized workflow for the discovery and development of drugs derived from this compound.

Caption: An overview of the p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.

References

- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: (2-Bromothiazol-4-yl)methanol as a Versatile Precursor for Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

(2-Bromothiazol-4-yl)methanol is a pivotal precursor in the synthesis of a diverse array of thiazole derivatives, compounds of significant interest in medicinal and agricultural chemistry.[1] Its bifunctional nature, featuring a reactive bromine atom at the 2-position and a versatile hydroxymethyl group at the 4-position, allows for sequential and site-selective modifications. This enables the construction of complex molecular architectures with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various thiazole derivatives.

Key Synthetic Transformations

The primary synthetic utility of this compound stems from two key reactive sites: the C2-bromine and the C4-hydroxymethyl group. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be oxidized to an aldehyde or converted into an ether.

dot```dot graph { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

A [label="this compound", fillcolor="#4285F4"]; B [label="Oxidation", fillcolor="#34A853", shape=ellipse, fontcolor="#202124"]; C [label="Etherification", fillcolor="#34A853", shape=ellipse, fontcolor="#202124"]; D [label="Cross-Coupling\n(Suzuki, Sonogashira,\nBuchwald-Hartwig)", fillcolor="#EA4335", shape=ellipse]; E [label="2-Bromothiazole-4-carbaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="4-(Alkoxymethyl)-2-bromothiazole", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="2-Substituted-4-(hydroxymethyl)thiazole", fillcolor="#FBBC05", fontcolor="#202124"];

A -- B [label="[O]"]; A -- C [label="R-X"]; A -- D [label="Pd catalyst"]; B -- E; C -- F; D -- G; }

Caption: Comparison of Williamson and Mitsunobu ether synthesis.

Experimental Protocol 2.1: Williamson Ether Synthesis

This method involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes an S_N2 reaction with an alkyl halide.

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Experimental Protocol 2.2: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to ethers with inversion of configuration (though not relevant for this achiral substrate) using triphenylphosphine and a dialkyl azodicarboxylate.

-

This compound

-

A phenol or another alcohol (the R-OH component)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.), the alcohol/phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

| Ether Synthesis Method | Key Reagents | Typical Yield | Scope/Notes |

| Williamson | NaH, Alkyl Halide | 70-90% | Best for primary and some secondary alkyl halides. |

| Mitsunobu | PPh₃, DEAD/DIAD, Alcohol/Phenol | 60-85% | Works well with a wide range of alcohols, including phenols. |

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromo position of the thiazole ring is an excellent handle for introducing carbon and nitrogen substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in drug discovery for generating libraries of analogues.

dot

Caption: Overview of palladium-catalyzed cross-coupling reactions.

Experimental Protocol 3.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the 2-position of the thiazole and various aryl or vinyl boronic acids or esters.

[12][13][14][15][16]Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Add the palladium catalyst (2-5 mol%).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir until the starting material is consumed (as monitored by TLC).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

Experimental Protocol 3.2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the thiazole C2-position and a terminal alkyne.

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a flask containing this compound (1.0 eq.) and CuI (5-10 mol%), add the anhydrous solvent and the base.

-

Degas the mixture with nitrogen or argon.

-

Add the terminal alkyne (1.2 eq.) and the palladium catalyst (2-5 mol%).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Experimental Protocol 3.3: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the thiazole ring.

[21][22][23][24][25]Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos, BINAP)

-

Strong base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), the base (1.4 eq.), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%) in a reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Typical Yield |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 75-95% |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, TEA | 70-90% |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, NaOtBu | 65-85% |

These protocols provide a foundational framework for the synthesis of a diverse range of thiazole derivatives from this compound. Optimization of reaction conditions may be necessary for specific substrates and desired products. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Khan Academy [khanacademy.org]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. francis-press.com [francis-press.com]

- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. rua.ua.es [rua.ua.es]

- 20. researchgate.net [researchgate.net]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 25. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes: (2-Bromothiazol-4-yl)methanol in the Development of Anti-inflammatory Agents

Introduction

(2-Bromothiazol-4-yl)methanol is a versatile chemical intermediate that holds significant promise in the development of novel anti-inflammatory agents.[1] The thiazole moiety is a core structure in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3][4] Thiazole derivatives have been investigated as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering improved efficacy and reduced side effects.[5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a starting material for the synthesis and evaluation of new anti-inflammatory drug candidates.

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to modulate key inflammatory pathways. Many of these compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid pathway and the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[7][8] Furthermore, some thiazole derivatives have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), another key inflammatory mediator.[9]

These application notes will cover proposed synthetic strategies starting from this compound, detailed protocols for in vitro and in vivo anti-inflammatory assays, and a summary of the quantitative data from relevant studies on thiazole derivatives.

Proposed Synthetic Pathway

This compound serves as a valuable building block for the synthesis of more complex thiazole derivatives with potential anti-inflammatory activity. A proposed synthetic workflow is outlined below, demonstrating the conversion of the starting material into a hypothetical anti-inflammatory agent.

Caption: Proposed synthetic route from this compound.

Inflammatory Signaling Pathway

The development of anti-inflammatory agents often targets the arachidonic acid cascade, which is mediated by COX and LOX enzymes. Thiazole derivatives have shown potential as inhibitors of these enzymes.

Caption: Arachidonic acid pathway and potential inhibition by thiazole derivatives.

Quantitative Data

The following tables summarize the anti-inflammatory activity of various thiazole derivatives as reported in the literature.

Table 1: In Vivo Anti-inflammatory Activity of Thiazole Derivatives (Carrageenan-Induced Paw Edema)

| Compound/Derivative | Dose | Time Point | % Inhibition of Edema | Reference |

| Nitro-substituted thiazole derivative (3c) | Not Specified | 3 hr | 44% | [2] |

| Nitro-substituted thiazole derivative (3d) | Not Specified | Not Specified | 41% | [2] |

| Thiazole-based chalcone derivatives | Not Specified | Not Specified | 51-55% | [10] |

| Thiazolyl/isothiazolyl azomethine derivatives | Not Specified | Not Specified | 16.3-64% | [11] |

| Benzothiazole derivative (17c) | Not Specified | 1, 2, 3 hr | 72%, 76%, 80% | [12] |

| Benzothiazole derivative (17i) | Not Specified | 1, 2, 3 hr | 64%, 73%, 78% | [12] |

Table 2: In Vitro Anti-inflammatory Activity of Thiazole Derivatives